molecular formula C9H12N2O B8202125 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

Cat. No.: B8202125
M. Wt: 164.20 g/mol
InChI Key: UJANVOAGSJDAOR-UHFFFAOYSA-N
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Description

5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclobutanone and hydrazine derivatives can be used, followed by cyclization with an appropriate oxazine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclobutane-1,2’-pyrazolo[5,1-b][1,3]oxazine]
  • Spiro[cyclopentane-1,6’-pyrazolo[5,1-b][1,3]oxazine]
  • Spiro[cyclohexane-1,6’-pyrazolo[5,1-b][1,3]oxazine]

Uniqueness

5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-9(4-1)6-11-8(12-7-9)2-5-10-11/h2,5H,1,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJANVOAGSJDAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN3C(=CC=N3)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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